2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid is a heterocyclic organic compound that belongs to the oxadiazole family. . This compound features a five-membered ring containing three heteroatoms (two nitrogen and one oxygen) and an ethyl group at the 5-position, making it a unique structure with potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl hydrazinecarboxylate with acetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid, with the presence of a dehydrating agent like phosphorus oxychloride to facilitate ring closure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetic acid
- 2-(5-Chloro-1,3,4-oxadiazol-2-yl)acetic acid
Uniqueness
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid stands out due to its ethyl group at the 5-position, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other oxadiazole derivatives .
Biological Activity
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The structure of this compound features an oxadiazole ring, which is known for conferring various biological activities. The presence of the ethyl group enhances its solubility and reactivity, making it a promising candidate for pharmaceutical applications.
1. Antimicrobial Properties
Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may act against various pathogens. For example:
Pathogen | Activity |
---|---|
E. coli | Inhibitory effect observed |
S. aureus | Effective at low concentrations |
These findings position the compound as a potential lead for developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Initial findings suggest that it may interact with specific enzymes involved in inflammatory pathways. For instance, studies have shown that derivatives of oxadiazoles can inhibit the production of pro-inflammatory cytokines in vitro .
The mechanism by which this compound exerts its effects is still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Activity : Initial studies indicate that it may inhibit enzymes related to inflammatory responses and microbial resistance mechanisms.
Case Study: Inhibition of Cholinesterases
A study focused on similar oxadiazole derivatives demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. The IC50 values for these compounds ranged from 12.8 to 99.2 µM, indicating significant potential for therapeutic applications in neuroprotection .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid | Methyl group instead of ethyl | Antimicrobial activity reported |
[(5-Aryl-1,3,4-thiadiazol-2-yl)thio]acetic acid | Thiadiazole ring instead of oxadiazole | Potential anti-cancer properties |
[(5-Alkyl-1,3,4-oxadiazol-2-thiol)] | Alkyl substitution on oxadiazole | Antioxidant properties noted |
The unique aspect of this compound lies in its specific ethyl substitution on the oxadiazole ring and its potential dual activity as both an antimicrobial and anti-inflammatory agent .
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O3/c1-2-4-7-8-5(11-4)3-6(9)10/h2-3H2,1H3,(H,9,10) |
InChI Key |
ZOBBWPPKLUFJJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.